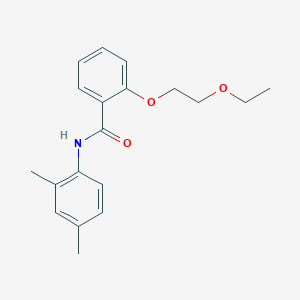![molecular formula C15H15NO2S B268641 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has gained attention for its potential use in scientific research. MPTC belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of biological effects.
Wirkmechanismus
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune responses. By activating this receptor, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide may have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has a range of biochemical and physiological effects. In addition to its potential anti-inflammatory and immunomodulatory effects, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have neuroprotective effects in some studies, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. However, one limitation is that its effects may vary depending on the specific experimental conditions, such as the concentration used and the cell or tissue type being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in humans, as most studies to date have been conducted in animal models.
Synthesemethoden
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5-(2-methylprop-2-en-1-yl)phenol with thiophene-2-carboxylic acid, followed by treatment with ammonia. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various conditions, including pain, inflammation, and neurological disorders. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has also been studied for its potential use in cancer research, as it has been shown to have anti-tumor effects in some studies.
Eigenschaften
Produktname |
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide |
|---|---|
Molekularformel |
C15H15NO2S |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
N-[2-(2-methylprop-2-enoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO2S/c1-11(2)10-18-13-7-4-3-6-12(13)16-15(17)14-8-5-9-19-14/h3-9H,1,10H2,2H3,(H,16,17) |
InChI-Schlüssel |
QPTNZCXSXWPBFD-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)